1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that features a unique structure combining a dihydroisoquinoline moiety with an azetidine ring and a phenylbutanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the dihydroisoquinoline coreThe final step often includes the addition of the phenylbutanone group under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and structural properties.
Mechanism of Action
The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share the dihydroisoquinoline core and exhibit similar biological activities.
Azetidine-containing compounds:
Phenylbutanone derivatives: These compounds are used in various chemical and pharmaceutical applications due to their structural versatility.
Uniqueness
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one is unique due to its combination of three distinct structural motifs, which confer a range of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-21(18-9-4-3-5-10-18)22(25)24-15-20(16-24)23-13-12-17-8-6-7-11-19(17)14-23/h3-11,20-21H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAQESOQADJRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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